Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of dihydrotetrazolopyrimidines. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, antihepatitis, and anticancer properties . The unique structure of this compound, which includes a cyclohexyl group, a dimethoxyphenyl group, and a tetrazolopyrimidine ring, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a cyclocondensation reaction. This involves the reaction between a chalcone derivative and 5-aminotetrazole . The reaction typically takes place in ethanol as a solvent, with p-toluenesulfonic acid (p-TsOH) as a catalyst. The process can be conducted in a one-step multicomponent Biginelli reaction or a two-step reaction, depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tetrazolopyrimidine ring is known to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . By modulating these pathways, the compound can exert its antioxidant, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: This compound shares a similar tetrazolopyrimidine structure but differs in the substituents attached to the ring.
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have a thiazolopyrimidine ring instead of a tetrazolopyrimidine ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N5O4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H25N5O4/c1-12-17(19(26)29-13-7-5-4-6-8-13)18(25-20(21-12)22-23-24-25)15-10-9-14(27-2)11-16(15)28-3/h9-11,13,18H,4-8H2,1-3H3,(H,21,22,24) |
InChI Key |
YMMAQXHTYNFPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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